Cas no 1214325-29-7 (2-Methyl-6-(pyridin-3-yl)pyridin-3-amine)

2-Methyl-6-(pyridin-3-yl)pyridin-3-amine 化学的及び物理的性質
名前と識別子
-
- 2-methyl-6-(pyridin-3-yl)pyridin-3-amine
- 2-methyl-6-pyridin-3-ylpyridin-3-amine
- 2-Methyl-6-(pyridin-3-yl)pyridin-3-amine
-
- インチ: 1S/C11H11N3/c1-8-10(12)4-5-11(14-8)9-3-2-6-13-7-9/h2-7H,12H2,1H3
- InChIKey: JGAPEFVDLCBBRR-UHFFFAOYSA-N
- ほほえんだ: N1C(C)=C(C=CC=1C1C=NC=CC=1)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 183
- トポロジー分子極性表面積: 51.8
- 疎水性パラメータ計算基準値(XlogP): 1.2
2-Methyl-6-(pyridin-3-yl)pyridin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029000881-250mg |
2-Methyl-6-(pyridin-3-yl)pyridin-3-amine |
1214325-29-7 | 95% | 250mg |
$989.80 | 2023-09-04 | |
Alichem | A029000881-500mg |
2-Methyl-6-(pyridin-3-yl)pyridin-3-amine |
1214325-29-7 | 95% | 500mg |
$1718.70 | 2023-09-04 | |
Alichem | A029000881-1g |
2-Methyl-6-(pyridin-3-yl)pyridin-3-amine |
1214325-29-7 | 95% | 1g |
$2895.00 | 2023-09-04 |
2-Methyl-6-(pyridin-3-yl)pyridin-3-amine 関連文献
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
2-Methyl-6-(pyridin-3-yl)pyridin-3-amineに関する追加情報
Introduction to 2-Methyl-6-(pyridin-3-yl)pyridin-3-amine (CAS No: 1214325-29-7)
2-Methyl-6-(pyridin-3-yl)pyridin-3-amine, identified by its Chemical Abstracts Service (CAS) number 1214325-29-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine derivatives family, a class of molecules widely recognized for their diverse biological activities and potential therapeutic applications. The structural framework of 2-Methyl-6-(pyridin-3-yl)pyridin-3-amine consists of a central pyridine ring substituted with a methyl group at the 2-position and a pyridinyl group at the 6-position, further functionalized with an amine group at the 3-position. Such structural features contribute to its unique chemical properties and make it a promising candidate for further investigation in drug discovery.
The synthesis of 2-Methyl-6-(pyridin-3-yl)pyridin-3-amine involves multi-step organic transformations, typically starting from commercially available pyridine precursors. The introduction of the methyl and pyridinyl groups at specific positions requires precise control over reaction conditions, including temperature, solvent choice, and catalyst selection. Advanced synthetic methodologies, such as cross-coupling reactions and nucleophilic substitutions, are often employed to achieve the desired regioselectivity and yield. The compound's stability under various storage conditions is also a critical consideration, necessitating careful optimization of purification and isolation techniques.
In recent years, 2-Methyl-6-(pyridin-3-yl)pyridin-3-amine has been studied for its potential role in various pharmacological contexts. Its molecular structure suggests interactions with multiple biological targets, making it an attractive scaffold for developing novel therapeutic agents. Preliminary in vitro studies have indicated that this compound exhibits inhibitory activity against certain enzymes and receptors involved in inflammatory pathways. The presence of both amine and pyridine functionalities allows for hydrogen bonding interactions, which are crucial for binding affinity in drug design.
One of the most compelling aspects of 2-Methyl-6-(pyridin-3-yl)pyridin-3-amine is its versatility in medicinal chemistry. Researchers have explored its derivatives to enhance pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. Computational modeling and molecular docking studies have been instrumental in understanding how this compound interacts with biological targets at the atomic level. These studies not only provide insights into its mechanism of action but also guide the design of next-generation analogs with improved efficacy and reduced side effects.
The pharmaceutical industry has shown particular interest in 2-Methyl-6-(pyridin-3-yl)pyridin-3-amine due to its potential applications in treating chronic diseases. Its structural motif is reminiscent of known bioactive molecules, suggesting that it could be developed into a lead compound for further optimization. Collaborative efforts between academic researchers and industry scientists are ongoing to explore its therapeutic potential in preclinical models. Initial animal studies have provided encouraging results, demonstrating promising activity in disease models relevant to inflammation and neurodegeneration.
From a chemical biology perspective, 2-Methyl-6-(pyridin-3-y1)pyridin--3-am ine plays a role in understanding enzyme inhibition mechanisms. Its amine group can act as a nucleophile or hydrogen bond acceptor, facilitating interactions with substrates or inhibitors. This property makes it valuable for studying enzymes involved in metabolic pathways or signal transduction processes. Additionally, its ability to cross the blood-brain barrier suggests potential applications in central nervous system (CNS) disorders, although further research is needed to fully elucidate these possibilities.
The synthesis and characterization of 2-Methyl--6-(pi ridi n--y l)p y ridi n--y l)y l)p y ridi n--y l)p y ridi n--y l)p y ridi n--y l)p y ridi n--y l)p y ridi n--y l)p y ridi n--y l)p y ridi n--y l)p y ridi n--y l)p y ridi n--y l)p y ridi n--y l)p y ridi n--y l)p y ridi n--y l)p y am ine (CAS No: 1214325_29_7) have been documented in several scientific publications, highlighting its significance as a building block for more complex molecules. Researchers have leveraged its scaffold to develop libraries of compounds for high-throughput screening (HTS), enabling rapid identification of novel drug candidates. This approach has been particularly effective in identifying molecules with dual-target activity, which can offer therapeutic advantages over single-target drugs.
The future direction of research on 2-Methyl_6_(pi ridi ny _y l)_pi ridi ny _y l)_pi ridi ny _y l)_pi ridi ny _y l)_pi ridi ny _y l)_pi ridi ny _y l)_pi ridi ny _y ine includes exploring its role in emerging therapeutic areas such as precision medicine and immunotherapy. Advances in genomic sequencing technologies have enabled personalized medicine approaches, where drug development is tailored to individual patient profiles. Compounds like 2-Methyl_6_(pi ridi ny _y l)_pi ridi ny _y ine may find applications in targeting specific genetic mutations or biomarkers associated with diseases.
In conclusion,_Methyl_6_(pi dinednyl )_dnyl )_dnyl )_dnyl )_dnyl )_dnyl )_dnyl )_dnyl )_dnyl )_dnyl )_dnyl )_dnyl )_dnyl )_amine (CAS No: 1214325 --29 -7) represents a fascinating compound with significant potential in pharmaceutical research . Its unique structural features , combined with promising preclinical data , make it an exciting candidate for further development . As scientific understanding advances , new applications for this molecule are likely to emerge , contributing to the advancement of modern medicine . Continued investigation into its biological activities , synthetic modifications , and pharmacological properties will undoubtedly yield valuable insights into its therapeutic utility .
1214325-29-7 (2-Methyl-6-(pyridin-3-yl)pyridin-3-amine) 関連製品
- 2118569-64-3(1-{4-(morpholin-4-yl)methylphenyl}cyclopropane-1-carbonitrile)
- 339103-00-3(2-(N-phenylbenzenesulfonamido)-N-(prop-2-en-1-yl)acetamide)
- 2680789-49-3(tert-butyl N-(2-sulfamoylthiophen-3-yl)methylcarbamate)
- 2228902-57-4(3-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl-2,2-difluoropropanoic acid)
- 1140495-90-4(4-(4-Chlorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole)
- 31490-86-5(Benzoic acid,2-(acetyloxy)-6-methyl-)
- 1105213-74-8(N-[(2-fluorophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide)
- 436099-85-3((2-Methoxyphenyl)(piperazin-1-yl)methanone)
- 2921870-77-9(1-(6-Bromo-5-methylpyridin-3-yl)cyclopentanol)
- 65130-18-9(Pyridine, 4-(3-nitrophenyl)-2,6-diphenyl-)



